Tert-butyl 4-aminophenethylcarbamate
Overview
Description
Tert-butyl 4-aminophenethylcarbamate: is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 4-aminophenethylcarbamate typically involves the reaction of 4-aminophenethylamine with di-tert-butyl dicarbonate in the presence of a solvent such as dichloromethane . The reaction is carried out at 0°C and then slowly warmed to room temperature, followed by stirring for 18 hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-aminophenethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the compound into .
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles .
Major Products: The major products formed from these reactions include N-oxides , amines , and various substituted derivatives .
Scientific Research Applications
Tert-butyl 4-aminophenethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules and peptides .
Medicine: It is used in the development of pharmaceutical intermediates and drug candidates .
Industry: The compound finds applications in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-aminophenethylcarbamate involves the protection of amino groups through the formation of a carbamate . The tert-butoxycarbonyl (Boc) group is introduced to the amino group, which stabilizes it and prevents unwanted reactions . The Boc group can be removed under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
- Tert-butyl 3-aminophenethylcarbamate
- Tert-butyl 4-hydroxyphenethylcarbamate
- Tert-butyl 4-formylphenethylcarbamate
Uniqueness: Tert-butyl 4-aminophenethylcarbamate is unique due to its specific amino group protection properties and its ability to participate in a wide range of chemical reactions. Its versatility and stability make it a valuable compound in various scientific and industrial applications .
Biological Activity
Tert-butyl 4-aminophenethylcarbamate (TBAPC) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including anti-inflammatory properties, cytotoxic effects, and other relevant pharmacological actions.
- Chemical Formula : C13H20N2O2
- Molecular Weight : 236.31 g/mol
- CAS Number : 94838-59-2
- Physical Form : Solid
- Purity : Typically >97% .
This compound exhibits various biological activities primarily through its interaction with cellular pathways involved in inflammation and oxidative stress. The compound's structure suggests that it may act as an antioxidant and anti-inflammatory agent.
Anti-inflammatory Activity
Research indicates that TBAPC may modulate inflammatory responses by inhibiting key signaling pathways. A study investigated the effects of TBAPC in combination with other antioxidants on the expression of pro-inflammatory genes such as cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) in RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS) . The findings demonstrated:
- Inhibition of Cox2 and Tnfa : TBAPC, when combined with other antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), showed a significant reduction in the expression of Cox2 and Tnfa genes.
- Synergistic Effects : The combination of TBAPC with BHA/BHT exhibited enhanced anti-inflammatory effects compared to either antioxidant alone, indicating a potential synergistic mechanism .
Cytotoxicity Studies
In addition to its anti-inflammatory properties, TBAPC has been evaluated for its cytotoxic effects on cancer cell lines. A study focused on its ability to induce apoptosis in human leukemia cells (HL-60) and squamous carcinoma cells (HSC-2). Key results included:
- Increased Cytotoxicity : TBAPC demonstrated higher cytotoxic effects when used in combination with other antioxidants, suggesting that it may enhance the efficacy of existing therapeutic agents .
- Induction of Apoptosis : The compound was found to activate caspases involved in apoptosis, indicating its potential role as an anticancer agent .
Pharmacokinetics
Understanding the pharmacokinetics of TBAPC is crucial for assessing its therapeutic potential. Key parameters include:
Parameter | Value |
---|---|
Bioavailability Score | 0.55 |
Log P (octanol-water) | 2.16 |
Solubility | 0.656 mg/ml |
Absorption | High |
Blood-Brain Barrier Penetration | Yes |
These properties suggest that TBAPC is likely to be well absorbed and may penetrate the central nervous system, which is beneficial for targeting neurological conditions .
Properties
IUPAC Name |
tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPALBZGTWDOTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327605 | |
Record name | tert-butyl 4-aminophenethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94838-59-2 | |
Record name | tert-butyl 4-aminophenethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Aminoethyl)aniline, 4-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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